1,4,7,10-Tetraoxa-13-azacyclopentadecane

Description

Significance of Macrocyclic Ligands in Supramolecular Chemistry

Macrocyclic ligands are a cornerstone of coordination and supramolecular chemistry, largely due to their ability to form exceptionally stable and selective complexes with metal ions and other guest molecules. numberanalytics.com This enhanced stability is attributed to the "macrocyclic effect," a phenomenon where cyclic ligands form more stable complexes compared to their analogous open-chain (acyclic) counterparts. numberanalytics.comchemeurope.com The effect is primarily driven by favorable thermodynamic factors. The pre-organized structure of the macrocycle reduces the entropic penalty associated with binding, as the donor atoms are already held in a favorable conformation for coordination. numberanalytics.com This preorganization minimizes the loss of conformational freedom upon complexation, leading to a more favorable Gibbs free energy change compared to flexible acyclic ligands.

The unique architecture of macrocyclic ligands, with a defined cavity size and a specific arrangement of donor atoms, allows for high selectivity in guest binding. numberanalytics.commuk.ac.ir This structural rigidity is key to their function in molecular recognition, enabling them to discriminate between cations based on size, charge, and geometry. muk.ac.ir Consequently, macrocyclic ligands are invaluable in a wide array of applications, including the development of ion-selective electrodes, sensors, contrast agents for medical imaging, and systems for the separation and extraction of specific ions. numberanalytics.comchemimpex.com

Overview of 1,4,7,10-Tetraoxa-13-azacyclopentadecane as a Core Azacrown Scaffold

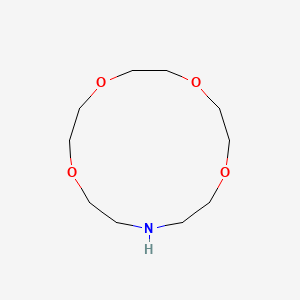

This compound, commonly known as aza-15-crown-5, is a prominent member of the aza-crown ether family. chemimpex.comsigmaaldrich.com Its structure consists of a 15-membered ring containing four oxygen atoms and one nitrogen atom, which act as donor sites for cation binding. ontosight.ai The presence of the nitrogen atom within the macrocyclic ring is a key feature that distinguishes it from its parent crown ether, 15-crown-5 (B104581). This nitrogen atom not only enhances its complexation properties but also provides a reactive site for the attachment of various side chains or functional groups, allowing for the synthesis of more complex and specialized derivatives. ontosight.aimdpi.com

This ability to be easily functionalized makes this compound a versatile core scaffold in the design of sophisticated supramolecular systems. researchgate.net The combination of the polyether ring, which provides a hydrophilic cavity suitable for cation binding, and the modifiable nitrogen atom has established this compound as a fundamental building block in academic research. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synonym | 1-Aza-15-crown-5 |

| CAS Number | 66943-05-3 |

| Molecular Formula | C₁₀H₂₁NO₄ |

| Molecular Weight | 219.28 g/mol |

| Appearance | White to pale yellow powder |

| Melting Point | 35 - 39 °C |

Data sourced from multiple references. chemimpex.com

Scope and Academic Research Focus on this compound

The unique structural features of this compound have made it a subject of extensive academic research across various chemical disciplines. Its ability to selectively bind cations is a central theme in these studies. chemimpex.com

Key areas of academic research include:

Ion Selectivity and Separation: The compound is highly effective in selectively binding specific cations, a property leveraged in the development of ion-selective electrodes for analytical chemistry and in processes for extracting and separating metal ions. chemimpex.com The cavity size and donor atom arrangement are crucial factors determining its selectivity towards different metal ions. researchgate.net

Coordination Chemistry: As a versatile ligand, it is used extensively in coordination chemistry to study metal-ligand interactions. chemimpex.com The stability constants (Log K) of its complexes with various metal ions have been determined in different solvents, providing fundamental thermodynamic data on the complexation process. researchgate.net The stability of these complexes is influenced by factors such as the nature of the cation and the solvent used. muk.ac.irresearchgate.net

Sensor Development: The selective ion-binding capability of aza-15-crown-5 is a key feature in the design of chemical sensors. chemimpex.com Derivatives of this scaffold are synthesized to act as fluorescent or colorimetric probes that signal the presence of specific metal ions in environmental or biological samples. researchgate.net

Catalysis: Functionalized aza-crown ethers serve as ligands in catalytic systems, enhancing the activity and selectivity of metal catalysts. ontosight.ai They are also employed as phase-transfer catalysts, facilitating reactions between reagents located in different immiscible phases. researchgate.netjetir.org

Biomedical and Pharmaceutical Research: The ability of the aza-crown scaffold to be integrated into larger molecules has led to its investigation in drug delivery systems to improve the solubility and bioavailability of certain pharmaceuticals. chemimpex.com Furthermore, some derivatives have been explored for their potential biological activities, including antiviral and nootropic effects. mdpi.com The development of aza-crown ether metal complexes as artificial hydrolases for applications in molecular biology is another active area of research. nih.gov

Table 2: Stability Constants (Log K) for 1:1 Complexes of Aza-Crown Ethers with Silver(I)

| Ligand | Solvent: Methanol (B129727) | Solvent: Acetonitrile (B52724) | Solvent: Propylene Carbonate |

| Monoaza-15-crown-5 | 4.86 | 4.60 | 6.70 |

| Monoaza-18-crown-6 | 6.55 | 7.39 | 9.07 |

This table presents a selection of thermodynamic data to illustrate the influence of ring size and solvent on complex stability. Data sourced from a potentiometric study. researchgate.net

Propriétés

IUPAC Name |

1,4,7,10-tetraoxa-13-azacyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-3-12-5-7-14-9-10-15-8-6-13-4-2-11-1/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUOQSZSDIHZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCOCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217147 | |

| Record name | 1,4,7,10-Tetraoxa-13-azacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66943-05-3 | |

| Record name | Aza-15-crown-5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66943-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetraoxa-13-azacyclopentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066943053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10-Tetraoxa-13-azacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-tetraoxa-13-azacyclopentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 1,4,7,10 Tetraoxa 13 Azacyclopentadecane

Established Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane primarily relies on cyclization strategies that form the 15-membered macrocyclic ring. These methods are designed to maximize the yield of the desired macrocycle while minimizing the formation of linear polymers and other side products.

Cyclization Strategies for the 15-Membered Macrocyclic Ring

The construction of the aza-15-crown-5 framework is typically achieved through a Williamson ether synthesis-type reaction, which involves the formation of ether linkages to close the ring. A common and effective approach is the Richman-Atkins cyclization, a widely used method for preparing polyazamacrocycles. clemson.edusquarespace.com This strategy involves the reaction of a bifunctional polyethylene glycol derivative with a protected amine.

A prevalent synthetic route involves the reaction of a di-tosylated or di-halogenated tetraethylene glycol with a suitable amine precursor under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For instance, the reaction of tetraethylene glycol di-tosylate with a protected amine, such as a nosyl-protected amine, can be employed. clemson.edu Another established method involves the direct condensation of a primary amine with a di-iodo derivative of a polyether. nih.gov

Carbohydrate-based monoaza-15-crown-5 ethers have also been synthesized, where a monosaccharide unit is incorporated into the macrocyclic structure. This approach often involves the reaction of a di-iodo derivative of a sugar with a primary amine. mdpi.com

Role of Catalysis and Reagents in Controlled Synthesis

The success of the cyclization reaction is highly dependent on the choice of reagents and the presence of a suitable catalyst or templating agent. In many synthetic protocols for aza-crown ethers, alkali metal carbonates, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), are used as bases to deprotonate the amine and facilitate the nucleophilic substitution reaction. nih.govnih.gov

A key aspect of achieving high yields in macrocyclization is the use of a template effect. Alkali metal cations, such as potassium (K⁺), can act as templates by coordinating with the oxygen atoms of the polyether chain, pre-organizing the linear precursor into a conformation that favors intramolecular cyclization. nih.gov This templating effect significantly reduces the likelihood of competing intermolecular reactions.

In some synthetic strategies, particularly those involving carbohydrate precursors, phase transfer catalysts are employed to facilitate the reaction between reactants in different phases. santaisci.com For the synthesis of more complex derivatives, palladium-catalyzed amination reactions have been utilized for the macrocyclization step, offering a versatile method for forming carbon-nitrogen bonds. nih.gov

Optimization of Reaction Yields and Purification Processes

Optimizing the yield of this compound requires careful control of reaction conditions. The principle of high dilution is crucial to suppress polymerization. This is typically achieved by the slow addition of the reactants to a large volume of solvent.

The choice of solvent also plays a significant role. Non-polar, aprotic solvents are generally preferred for these types of cyclization reactions. The purification of the final product often involves chromatographic techniques. Column chromatography using silica gel or alumina is a common method to separate the desired macrocycle from unreacted starting materials and polymeric byproducts. mdpi.comsantaisci.com In some cases, purification can be achieved through extraction from an aqueous potassium hydroxide solution. nih.gov For some crown ether derivatives, purification can be achieved by selective complexation with specific metal salts, followed by decomplexation to yield the pure macrocycle. google.com

Functionalization and N-Substitution Reactions of the Azacrown Nitrogen

The secondary amine group within the this compound ring provides a versatile handle for a wide range of chemical modifications. These functionalizations are key to tailoring the properties of the azacrown for specific applications, such as enhancing its cation binding affinity or introducing signaling moieties.

N-Alkylation and Acylation Strategies

N-Alkylation is a common strategy to introduce a variety of side chains or "pendant arms" onto the nitrogen atom of the azacrown ether. This is typically achieved by reacting the parent aza-15-crown-5 with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. nih.gov This reaction allows for the introduction of simple alkyl groups, as well as more complex functional groups. For instance, alkylation with adamantane-1-carbonyl chloride or 2-(adamantan-1-yl)acetyl chloride has been used to synthesize macrocyclic adamantylamides. scienceopen.com

N-Acylation is another important functionalization reaction, where an acyl group is introduced onto the nitrogen atom. This is typically carried out using acyl chlorides or acid anhydrides. reddit.comresearchgate.net N-acylation can be used to modify the electronic properties of the azacrown and to introduce functionalities that can participate in further reactions. For example, N,N'-diacylated diaza-crown ethers have been shown to have carbonyl oxygen atoms that can participate in cation binding. nih.gov

| Reaction Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., 3,4-dimethoxyphenethyl bromide) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), 80 °C | N-Alkyl aza-15-crown-5 | nih.gov |

| N-Acylation | Acyl Chloride (e.g., Adamantane-1-carbonyl chloride) | Base (e.g., Triethylamine), Solvent (e.g., Chloroform) | N-Acyl aza-15-crown-5 | scienceopen.com |

| N-Alkylation | 3-Aminopropanol | Base (e.g., Na₂CO₃), Solvent (e.g., Acetonitrile), Reflux | N-(3-hydroxypropyl) aza-15-crown-5 | mdpi.com |

| N-Acylation | Acetic Anhydride | Heterogeneous Catalyst (e.g., Fe₃O₄-wrapped stannous oxide) | N-Acetyl aza-15-crown-5 | researchgate.net |

Introduction of Pendant Arms and Chromo/Fluoroionophores

The introduction of pendant arms, also known as "lariat" groups, is a key strategy for enhancing the cation binding affinity and selectivity of aza-crown ethers. These side arms often contain additional donor atoms, such as oxygen or nitrogen, which can coordinate to a complexed cation, leading to a more stable "three-dimensional" complex. acs.org

A particularly important application of N-functionalization is the creation of chromoionophores and fluoroionophores . These are molecules that exhibit a change in their color (absorption spectrum) or fluorescence properties upon binding to a metal cation. ias.ac.inmdpi.com This is achieved by attaching a chromophore or fluorophore to the nitrogen atom of the aza-15-crown-5. The binding of a cation to the crown ether moiety alters the electronic properties of the attached signaling unit, resulting in a detectable optical response.

For example, an aminostilbazolium dye linked to a monoaza-15-crown-5 has been shown to exhibit a hypsochromic shift in its absorption spectrum upon complexation with cations like Li⁺ and Na⁺. ias.ac.in Similarly, lariat (B8276320) ethers with pyrene moieties at the end of their sidearms show changes in their excimer and monomer fluorescence emission upon metal ion complexation. acs.org The Huisgen cycloaddition, or "click chemistry," has also been employed to functionalize aza-crown ethers with luminescent triglykol podand arms. mdpi.com

| Signaling Unit | Synthetic Strategy | Detected Ion(s) | Observed Change | Reference |

|---|---|---|---|---|

| Aminostilbazolium dye | Condensation of p-formyl-N-phenylaza-15-crown-5-ether with 4-picoline methiodide | Li⁺, Na⁺ | Hypsochromic shift in absorption spectrum | ias.ac.in |

| Pyrene | Synthesis of double-armed lariat ethers | Alkali and alkaline earth metals | Decrease in excimer emission, increase in monomer emission | acs.org |

| Triglykol podand arm with triazole | Huisgen cycloaddition (Click Chemistry) | Ammonium (B1175870) ions | Changes in emission properties | mdpi.com |

| Azo Dye | Azo coupling reaction | Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, Al³⁺ | Color change from light yellow to pink | mdpi.com |

Dansyl-Substituted Derivatives

The attachment of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group to the aza-15-crown-5 macrocycle yields fluorescent derivatives that are valuable as chemosensors. The synthesis typically involves the reaction of this compound with dansyl chloride in a suitable solvent.

One reported method details the solid-phase synthesis of lariat ether dansyl resins. In this approach, a resin support is first functionalized with a primary amine. This amine is then reacted with dansyl chloride in dichloromethane (CH2Cl2) to form the dansylated resin. Subsequently, the crown ether structure is constructed on the resin by reacting it with 1,2-bis(2-iodoethoxy)ethane in acetonitrile (B52724) (CH3CN) containing anhydrous sodium carbonate (Na2CO3). nih.gov This solid-phase methodology allows for the efficient preparation and screening of libraries of fluorescent chemosensors.

The interaction of these dansyl-substituted aza-crown ethers with various metal cations, including alkali, alkaline earth, and transition metals, has been investigated using absorption and emission spectrophotometry. nih.gov The fluorescence of the dansyl group can be quenched or enhanced upon metal ion binding, providing a mechanism for ion sensing.

| Starting Material | Reagent | Solvent | Key Conditions | Product |

| Resin-bound primary amine | Dansyl chloride | Dichloromethane | - | Dansylated resin |

| Dansylated resin | 1,2-bis(2-iodoethoxy)ethane, Na2CO3 | Acetonitrile | Swelling of resin in dry CH3CN | Resin-bound dansyl crown ether |

| This compound | Dansyl chloride | Acetonitrile | - | N-Dansyl-1,4,7,10-Tetraoxa-13-azacyclopentadecane |

Phenyl-Substituted and Aromatic Side Chain Derivatives

The introduction of phenyl and other aromatic side chains onto the nitrogen atom of the aza-15-crown-5 ring can be achieved through N-arylation reactions. These derivatives are of interest for their modified solubility, complexation properties, and potential as building blocks for more complex supramolecular structures.

A general approach for the N-arylation of azamacrocycles involves palladium-catalyzed coupling reactions. scispace.com While classical N-arylation methods often require harsh reaction conditions, modern catalytic systems, such as those developed by Buchwald and Hartwig, allow for the coupling of aryl halides with amines under milder conditions. These methods can be adapted for the N-arylation of this compound.

For instance, the reaction of the aza-crown ether with an aryl bromide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base like sodium tert-butoxide can yield the corresponding N-phenyl derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

| Starting Material | Reagent | Catalyst System | Base | Product |

| This compound | Aryl halide (e.g., bromobenzene) | Palladium acetate, phosphine ligand | Sodium tert-butoxide or Cesium carbonate | N-Phenyl-1,4,7,10-Tetraoxa-13-azacyclopentadecane |

Terpyridine-Functionalized Systems

Terpyridine moieties are well-known for their strong coordination to a variety of metal ions, forming stable complexes with interesting photophysical and electrochemical properties. Functionalizing this compound with a terpyridine unit creates a ditopic ligand capable of simultaneously binding different types of metal ions.

The synthesis of terpyridine-functionalized aza-crown ethers can be accomplished by reacting the parent aza-crown with a terpyridine derivative bearing a reactive group, such as a chloromethyl or a tosylmethyl group. For example, a 4'-functionalized terpyridine can be prepared and then coupled to the nitrogen atom of the aza-15-crown-5 through a nucleophilic substitution reaction.

| Starting Material | Reagent | Solvent | Key Conditions | Product |

| This compound | 4'-(Chloromethyl)-2,2':6',2''-terpyridine | Acetonitrile | Base (e.g., K2CO3), reflux | N-(4'-(2,2':6',2''-terpyridinyl)methyl)-1,4,7,10-Tetraoxa-13-azacyclopentadecane |

Ferrocene and Ruthenocene Conjugates

The incorporation of redox-active metallocenes like ferrocene and ruthenocene into the aza-15-crown-5 framework leads to electrochemical sensors and redox-switchable ligands. The synthesis of these conjugates typically involves the reaction of the aza-crown ether with a ferrocene or ruthenocene derivative that has a suitable leaving group.

For instance, ferrocenecarboxaldehyde can be reacted with this compound under reductive amination conditions (e.g., using sodium triacetoxyborohydride) to form the N-ferrocenylmethyl derivative. Alternatively, a ferrocene derivative with a haloalkyl side chain can be directly coupled with the aza-crown ether.

| Starting Material | Reagent | Reaction Type | Key Conditions | Product |

| This compound | Ferrocenecarboxaldehyde | Reductive amination | NaBH(OAc)3, Dichloromethane | N-(Ferrocenylmethyl)-1,4,7,10-Tetraoxa-13-azacyclopentadecane |

| This compound | (Bromomethyl)ferrocene | Nucleophilic substitution | Base (e.g., K2CO3), Acetonitrile | N-(Ferrocenylmethyl)-1,4,7,10-Tetraoxa-13-azacyclopentadecane |

Lipoic Acid and Sulfonamide Derivatives

The conjugation of biologically relevant molecules such as lipoic acid and sulfonamides to aza-15-crown-5 can generate derivatives with potential therapeutic or diagnostic applications.

Lipoic acid, an antioxidant, can be coupled to the aza-crown ether via an amide bond formation. This is typically achieved by activating the carboxylic acid group of lipoic acid with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with the secondary amine of the aza-crown.

Sulfonamide derivatives are synthesized by reacting this compound with a sulfonyl chloride in the presence of a base. This reaction forms a stable sulfonamide linkage. The choice of the sulfonyl chloride determines the nature of the substituent on the sulfonamide group.

| Starting Material | Reagent | Coupling Agent/Base | Solvent | Product |

| This compound | Lipoic acid | EDC, HOBt | Dichloromethane/DMF | N-(Lipoamido)-1,4,7,10-Tetraoxa-13-azacyclopentadecane |

| This compound | Aryl sulfonyl chloride | Triethylamine | Dichloromethane | N-(Arylsulfonyl)-1,4,7,10-Tetraoxa-13-azacyclopentadecane |

Spironaphthoxazine-Based Derivatives

Spironaphthoxazines are a class of photochromic compounds that undergo a reversible color change upon irradiation with UV light. Incorporating these moieties into the aza-15-crown-5 structure can lead to photo-responsive ionophores. The synthesis of these derivatives involves the reaction of the aza-crown ether with a spironaphthoxazine precursor containing a reactive group. For example, a spironaphthoxazine with a haloalkyl or a tosylalkyl substituent can be coupled to the nitrogen atom of the aza-crown ether through a nucleophilic substitution reaction.

| Starting Material | Reagent | Base | Solvent | Product |

| This compound | Spironaphthoxazine with a reactive alkyl halide | K2CO3 | Acetonitrile | N-(Spironaphthoxazinylalkyl)-1,4,7,10-Tetraoxa-13-azacyclopentadecane |

Acetic Acid and Carbonitrile Derivatives

The introduction of acetic acid or carbonitrile (acetonitrile) side arms onto the aza-15-crown-5 macrocycle enhances its metal ion binding capabilities, particularly for lanthanide ions. These derivatives are important precursors for radiopharmaceuticals and contrast agents for magnetic resonance imaging (MRI).

The synthesis of the N-acetic acid derivative is typically achieved by reacting the aza-crown ether with a haloacetic acid ester, such as tert-butyl bromoacetate, in the presence of a base. The resulting ester is then hydrolyzed to yield the carboxylic acid. The N-cyanomethyl derivative can be prepared by the reaction of the aza-crown with chloroacetonitrile or bromoacetonitrile in the presence of a base.

| Starting Material | Reagent | Base | Key Steps | Product |

| This compound | tert-Butyl bromoacetate | K2CO3 | 1. Alkylation 2. Hydrolysis (e.g., with TFA) | This compound-N-acetic acid |

| This compound | Chloroacetonitrile | K2CO3 | Alkylation | N-(Cyanomethyl)-1,4,7,10-Tetraoxa-13-azacyclopentadecane |

Synthetic Challenges and Future Directions in Azacrown Synthesis

The synthesis of azacrown ethers, including this compound, presents a unique set of challenges that chemists continue to address with innovative strategies. These challenges primarily stem from the inherent difficulty of forming medium-sized rings and the reactivity of the nitrogen heteroatom. Concurrently, the field is evolving with the development of more efficient, selective, and environmentally benign synthetic methodologies.

The synthesis of azacrown ethers can also be hampered by the formation of side products. The flexibility of the precursor chains can lead to the formation of different-sized rings or acyclic oligomers. The purification of the desired azacrown ether from these byproducts can be a complex and time-consuming process.

In response to these challenges, several promising future directions in azacrown synthesis are being explored:

Template-Assisted Synthesis: One of the most effective strategies to overcome the challenge of low yields is the use of template ions. Metal cations, such as alkali or alkaline earth metals, can coordinate with the heteroatoms of the precursor chains, pre-organizing them into a cyclic conformation that favors intramolecular cyclization over intermolecular polymerization. This "template effect" can significantly increase the yield of the desired macrocycle. The choice of the template ion is critical and is often matched to the cavity size of the target crown ether. For example, the synthesis of 15-membered azacrown ethers can be facilitated by the use of sodium or potassium ions. semanticscholar.org

| Synthetic Approach | Key Feature | Advantage | Disadvantage |

| High-Dilution | Low concentration of reactants | Minimizes intermolecular polymerization | Low yields, large solvent volumes |

| Template-Assisted | Use of a template (e.g., metal ion) to pre-organize precursors | Increased yield and selectivity for the desired macrocycle | Template removal may be required |

Greener Synthetic Routes: There is a growing emphasis on developing more environmentally friendly methods for synthesizing azacrown ethers. This includes the use of greener solvents, such as water or ionic liquids, to replace volatile organic compounds. mdpi.com Additionally, the development of catalytic methods, including biocatalysis and photocatalysis, aims to reduce energy consumption and the use of hazardous reagents. rsc.orggctlc.org Microwave-assisted synthesis has also emerged as a technique to accelerate reaction times and improve yields. sciencedaily.com

Direct Functionalization: Instead of introducing functional groups on the starting materials, a more atom-economical approach is the direct functionalization of the pre-formed azacrown ether macrocycle. This strategy reduces the number of synthetic steps and the generation of waste. Research in this area focuses on developing selective C-H functionalization methods that can introduce a variety of substituents onto the macrocyclic backbone.

Solid-Phase Synthesis: To simplify the purification process, solid-phase synthesis methodologies are being explored. researchgate.net In this approach, one of the reactants is attached to a solid support, and the cyclization is carried out in a heterogeneous system. After the reaction, the desired product can be easily separated from the excess reagents and byproducts by simple filtration.

Computational Studies: The use of computational chemistry is becoming increasingly important in guiding the synthesis of azacrown ethers. mdpi.comnih.gov Density functional theory (DFT) and other modeling techniques can be used to predict the most stable conformations of the macrocycles, understand the mechanism of the cyclization reaction, and design more efficient synthetic routes with higher yields. mdpi.com

| Future Direction | Focus | Potential Impact |

| Greener Synthesis | Use of sustainable solvents, catalysts, and energy sources | Reduced environmental footprint of azacrown ether production |

| Direct Functionalization | Post-synthesis modification of the macrocycle | More efficient and atom-economical synthesis of derivatives |

| Solid-Phase Synthesis | Immobilization of reactants on a solid support | Simplified purification and product isolation |

| Computational Chemistry | Theoretical modeling of reaction pathways | Rational design of more efficient synthetic strategies |

The continued development of these and other innovative synthetic strategies will be crucial for unlocking the full potential of this compound and other azacrown ethers in a wide range of applications.

Coordination Chemistry and Metal Ion Complexation by 1,4,7,10 Tetraoxa 13 Azacyclopentadecane and Its Derivatives

Fundamental Principles of Macrocyclic Coordination

The remarkable affinity of macrocyclic ligands for metal ions is largely governed by the "macrocyclic effect," a phenomenon that describes the enhanced stability of complexes formed with cyclic ligands compared to their acyclic counterparts. numberanalytics.comvedantu.com This effect is an extension of the chelate effect, where a ligand with multiple donor atoms binds to a central metal ion, forming a more stable ring structure than a monodentate ligand. libretexts.org The stability of macrocyclic complexes is primarily an entropic phenomenon. libretexts.org The pre-organized structure of macrocyclic ligands, such as aza-15-crown-5, reduces the entropic penalty associated with complexation, as the donor atoms are already positioned for coordination. libretexts.orgwikipedia.org

Several factors influence the stability and selectivity of these complexes, including the size of the macrocyclic cavity, the type and arrangement of donor atoms, and the properties of the metal ion, such as its size and charge. numberanalytics.com The compatibility between the ionic radius of the metal cation and the cavity size of the macrocycle is a critical determinant of the "best-fit" and, consequently, the stability of the resulting complex. bhu.ac.in The trivalent nitrogen atom in aza-crown ethers not only serves as a coordination site but also allows for the attachment of various substituents, which can modulate the ligand's electronic properties and steric hindrance, further influencing its complexation behavior. mdpi.com

Complexation with Alkali and Alkaline Earth Metal Ions

The flexible yet pre-organized structure of 1,4,7,10-Tetraoxa-13-azacyclopentadecane makes it an excellent host for alkali and alkaline earth metal ions. The size of its 15-membered ring is particularly suited for cations of corresponding dimensions.

Studies have shown that the aza-15-crown-5 macrocycle exhibits a notable preference for lithium ions (Li⁺) over other alkali metals like sodium (Na⁺) and potassium (K⁺). unc.edu This selectivity is attributed to the optimal match between the small size of the lithium cation and the cavity of the aza-15-crown-5 ring. unc.edu This strong interaction has been leveraged in the development of fluorescent probes for the detection of Li⁺. researchgate.net While 15-crown-5 (B104581) without the nitrogen atom is known to have a high selectivity for Na⁺, the introduction of the aza group can alter these binding preferences. wikipedia.org

In a nickel pincer-crown ether system incorporating an aza-15-crown-5 moiety, the observed order of interaction strength was found to be K⁺ ≈ Na⁺ < Li⁺, with the interaction with Li⁺ being up to ten times stronger. unc.edu

Table 1: Relative Interaction Strength of Aza-15-crown-5 with Alkali Metal Ions

| Cation | Relative Interaction Strength |

|---|---|

| Li⁺ | Strongest |

| Na⁺ | Weaker |

This table is based on findings from nickel pincer-aza-crown ether systems.

While the smaller aza-15-crown-5 cavity generally favors smaller cations, derivatives can be designed to selectively recognize larger ions like potassium (K⁺) and cesium (Cs⁺). The selectivity of K⁺ ion channels, for instance, is a highly refined biological process that relies on precise coordination environments. nih.govnih.govyoutube.com In synthetic systems, the functionalization of the aza-crown ether can create specific binding pockets that enhance affinity for these larger cations. For example, fluoroionophores containing a 15-crown-5 derivative have been shown to selectively detect cesium ions. nih.gov Similarly, benzo-15-crown-5 (B77314) derivatives have been incorporated into sensors for the selective recognition of potassium ions in aqueous solutions. nih.gov

The interaction of aza-15-crown-5 and its derivatives with alkaline earth metal ions such as calcium (Ca²⁺) and barium (Ba²⁺) has been a subject of significant research. Spectrophotometric investigations have confirmed the complexation of aza-15-crown-5 containing chromoionophores with both Ca²⁺ and Ba²⁺ in acetonitrile (B52724). nih.gov Studies on a simple aza-15-crown-5 ether revealed strong complexation with Ba²⁺. rsc.org A model compound, phenylaza-15-crown-5, was found to bind Ba²⁺ to form both 1:1 and 2:1 ligand-to-metal complexes. rsc.org The "hard" nature of the Ba²⁺ cation leads to its binding primarily with the oxygen atoms of the azacrown moiety. rsc.orgpsu.edu

According to density-functional theory (DFT) modeling of diaza-crown ethers, Ca²⁺ ions were found to be more effectively bound by these compounds compared to Na⁺ and K⁺. nih.gov

Table 2: Stability Constants for Ba²⁺ Complexation with Aza-15-crown-5 Derivatives in Acetonitrile

| Compound | Complex Type | Stability Constant (K) |

|---|---|---|

| Phenylaza-15-crown-5 | 1:1 (LM) | (2.0 ± 0.2) × 10⁴ dm³ mol⁻¹ rsc.org |

| Phenylaza-15-crown-5 | 2:1 (L₂M) | 220 ± 20 dm³ mol⁻¹ rsc.org |

The complexation of magnesium ions (Mg²⁺) with crown ethers can sometimes present anomalies due to the ion's high charge density and small ionic radius, which lead to a strong hydration shell that must be stripped upon complexation. While specific studies focusing solely on Mg²⁺ with this compound are less common, research on related macrocycles provides insights. For instance, studies on the complexation properties of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-malonate have included the determination of stability constants for its complex with Mg²⁺. rsc.org The smaller size of Mg²⁺ compared to other alkaline earth metals can lead to weaker binding with larger macrocycles that are not optimally sized for it.

Coordination with Transition and Heavy Metal Ions

The presence of both "hard" oxygen and "softer" nitrogen donor atoms in the aza-15-crown-5 macrocycle allows for coordination with a variety of transition and heavy metal ions. The "soft" silver cation (Ag⁺), for example, shows a strong interaction with the nitrogen atom of the azacrown. rsc.org

Derivatives of aza-15-crown-5 have been studied for their ability to selectively detect heavy metal ions. For instance, rigidified naphtho-aza-crown ethers have been synthesized to study their selectivity towards heavy metal ions, with some showing promise for the detection of lead (Pb²⁺). researchgate.net Furthermore, first-row transition metal dications such as cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺) fit well within the cavity of the related 15-crown-5, suggesting that aza-15-crown-5 would also form stable complexes with these ions. wikipedia.org The nitrogen atom in the aza-crown can also be a site for further modification to create ligands for asymmetric catalysis, for example, in the synthesis of chiral ferrocenyldiphosphine ligands that can form stable adducts with platinum(II) and rhodium(I). acs.org

Table 3: Stability Constants for Ag⁺ Complexation with Aza-15-crown-5 Derivatives in Acetonitrile

| Compound | Complex Type | Stability Constant (K₁) | Stability Constant (K₂) |

|---|---|---|---|

| Aza-15-crown-5 | 1:1 and 2:1 | (1.15 ± 0.10) × 10⁴ dm³ mol⁻¹ rsc.org | 450 ± 20 dm³ mol⁻¹ rsc.org |

Cobalt(II) and Cobalt(III) Complexes

The coordination of cobalt ions with this compound and its derivatives has been a subject of significant interest. Cobalt(II) and Cobalt(III) complexes of these aza-crown ethers display diverse structural and electronic properties.

In a study of a pentamethyl-substituted derivative, 1,4,7,10,13-pentamethyl-1,4,7,10,13-pentaazacyclopentadecane, the Cobalt(II) complex, Co(Me5PACP)2, was found to have a significantly distorted trigonal–bipyramidal coordination geometry. researchgate.net The bond lengths and angles are comparable to other cobalt(II) complexes with macrocyclic polyamine ligands. researchgate.net For instance, the N—Co—N angle for the axial nitrogen atoms is 160.4 (2)°. researchgate.net

The oxidation of Co(II) complexes of topologically constrained tetraazamacrocycles can readily yield the corresponding Co(III) complexes. researchgate.net In the case of a bis(terpyridine) ligand functionalized with this compound, the resulting Cobalt(III) complex, Co(L)23·CH3OH·H2O, exhibits a hexacoordinated metal center. nih.gov The crystal structure reveals that the cobalt ion is coordinated by the nitrogen atoms of the two terpyridine ligands, forming a three-dimensional network through hydrogen bonding and π–π stacking interactions. nih.gov

Schiff base complexes of Cobalt(II) bearing aza-crown ether pendants have also been synthesized and characterized. These complexes often exhibit salicylaldimine azomethine moieties and have been investigated for their cation chelating properties and dioxygen affinity. orientjchem.org The coordination environment around the cobalt center in these complexes can influence their catalytic activities, for example, in the hydrolysis of esters.

Nickel(II) and Palladium(II) Coordination Modes

Nickel(II) and Palladium(II) ions form stable complexes with aza-crown ethers, and their coordination modes are influenced by the ligand's structure and the nature of the metal ion.

Nickel(II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted hydrazones have been synthesized and characterized. These complexes, with the general formula ML2, are suggested to have an octahedral geometry based on analytical and spectroscopic data. chemijournal.com The stability of Nickel(II) complexes with tetra-aza macrocycles has been studied, with stability constants (log K1) determined for ligands such as 1,4,7,10-tetra-azacyclododecane and 1,4,7,10-tetra-azacyclotridecane. rsc.org For these complexes, a square-planar or square-pyramidal geometry is often observed. actascientific.com

Palladium(II) shares physicochemical similarities with Platinum(II), making its complexes of interest for various applications. rsdjournal.org Palladium(II) complexes with thiazine (B8601807) and thiazoline (B8809763) derivative ligands have been synthesized and characterized as having a square-planar geometry. nih.gov The coordination chemistry of Palladium(II) often involves bidentate ligands, leading to stable complexes. nih.gov While specific structural data for the 1:1 complex of Pd(II) with this compound is not extensively detailed in the provided search results, the general principles of its coordination chemistry suggest a preference for square-planar geometries with N- and O-donor ligands.

Zinc(II), Cadmium(II), and Mercury(II) Complexation Profiles

The complexation of Zinc(II), Cadmium(II), and Mercury(II) with this compound and its derivatives is of interest due to the biological and environmental relevance of these metal ions.

Zinc(II) complexes with ligands containing the aza-15-crown-5 moiety have been studied. For instance, phthalocyaninato zinc(II) complexes fused with 15-crown-5 groups have been synthesized and their spectroscopic properties investigated. nih.gov The coordination of Zinc(II) can also be seen in complexes with aroyl-hydrazone Schiff base ligands, where the metal center is coordinated by the azomethine nitrogen and carbonyl oxygen atoms. nih.gov In some cases, Zinc(II) can form polynuclear complexes with bridging ligands. mdpi.com

Cadmium(II) and Mercury(II) also form stable complexes with aza-crown ethers. The complexation of some macrobicyclic compounds containing aza-crown ether fragments with zinc and cadmium nitrates has been studied by NMR titration. researchgate.net In complexes with quinquedentate macrocyclic ligands, Cadmium(II) and Mercury(II) can adopt a pentagonal-pyramidal geometry, being bonded to five nitrogen atoms of the macrocycle and an axial anionic ligand. rsc.org Thia crown ethers have also been shown to form stable complexes with Mercury(II) and Cadmium(II). researchgate.net

Lead(II) and Iron(III) Ion Interactions

The interaction of Lead(II) and Iron(III) ions with this compound is relevant due to the toxicity of lead and the biological importance of iron. Studies have shown that crown ethers can form complexes with divalent cations, including Pb2+. muk.ac.ir The stability of these complexes is generally lower than that of the corresponding alkali metal ion complexes. muk.ac.ir For instance, with 18-crown-6 (B118740), Pb2+ has been observed to form M2L complexes. muk.ac.ir

Novel aza-crown ether-phenanthroline Iron(II) complexes have been prepared and their recognition of group 1/2 metal cations has been investigated. researchgate.net The coordination of iron to the aza-crown moiety can be influenced by the presence of other coordinating groups on the ligand.

Thallium(I) Ion Selectivity

Thermodynamic Aspects of Complex Formation

The stability of the complexes formed between this compound and metal ions is quantified by their stability constants (Log K). These constants provide a measure of the strength of the interaction between the ligand and the metal ion in solution.

Determination of Stability Constants (Log K)

The stability constants for the complexation of various metal ions with 15-crown-5 and its aza-derivatives have been determined using techniques such as potentiometry and spectrophotometry. rsc.orgrsc.org For divalent cations such as Ca2+, Ni2+, Zn2+, and Pb2+ with 15-crown-5, the Log K values for 1:1 complexes in methanol (B129727) are generally in the range of 2.1-4.2. muk.ac.ir

The stability of complexes with aza-crown ethers can be significantly different from their non-aza counterparts due to the presence of the nitrogen donor atom. For example, a phenylaza-15-crown-5 derivative was found to bind Ba2+ to form a 1:1 complex with a stability constant (K1) of (2.0 ± 0.2) × 10^4 dm^3 mol^–1 and a 2:1 complex with a stability constant (K2) of 220 ± 20 dm^3 mol^–1. rsc.org The simple aza-15-crown-5 ether shows strong complexation with Ag+ with K1 = (1.15 ± 0.10) × 10^4 dm^3 mol^–1 and K2 = 450 ± 20 dm^3 mol^–1. rsc.org

Below is a table summarizing some reported stability constants for metal complexes with 15-crown-5 and aza-15-crown-5 derivatives.

| Metal Ion | Ligand | Log K | Solvent | Reference |

|---|---|---|---|---|

| Ca²⁺ | 15-crown-5 | 2.1 - 4.2 | Methanol | muk.ac.ir |

| Ni²⁺ | 15-crown-5 | 2.1 - 4.2 | Methanol | muk.ac.ir |

| Zn²⁺ | 15-crown-5 | 2.1 - 4.2 | Methanol | muk.ac.ir |

| Pb²⁺ | 15-crown-5 | 2.1 - 4.2 | Methanol | muk.ac.ir |

| Ba²⁺ | phenylaza-15-crown-5 derivative | 4.30 (K1) | Acetonitrile | rsc.org |

| Ag⁺ | aza-15-crown-5 | 4.06 (K1) | Acetonitrile | rsc.org |

Enthalpy and Entropy Contributions to Complexation

The stability of complexes formed between this compound, also known as aza-15-crown-5, and various metal ions is governed by the thermodynamic parameters of the system, specifically the enthalpy (ΔH°) and entropy (ΔS°) of complexation. The Gibbs free energy change (ΔG°), which indicates the spontaneity of the complexation reaction, is related to these terms by the equation ΔG° = ΔH° - TΔS°.

In many instances of crown ether complexation, the formation of the host-guest assembly is an enthalpy-driven process. uniud.it This exothermic nature (negative ΔH°) is primarily attributed to the favorable electrostatic interactions established between the metal cation and the electron-donating oxygen and nitrogen atoms within the macrocyclic cavity. The release of energy upon the formation of these coordination bonds is a significant driving force for the complexation.

Conversely, the entropy change (ΔS°) upon complexation is often unfavorable (negative). uniud.it This is due to the loss of translational and rotational freedom as the free metal ion and the flexible, unbound crown ether associate to form a more ordered and rigid complex. mdpi.com The desolvation of the metal cation, which releases solvent molecules into the bulk solution, can provide a positive entropic contribution. However, the organizational penalty of forming the complex often outweighs the entropy gained from desolvation, leading to a net negative entropy change. uniud.itresearchgate.net Consequently, in many systems involving aza-15-crown-5 and its analogues, the complexation reactions are enthalpy stabilized but entropy destabilized. asianpubs.org

| System | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Driving Force |

|---|---|---|---|---|

| Ag(I) + Monoamines | Acetonitrile | Strongly Exothermic | Negative (Opposes) | Enthalpy |

| Alkali Metals + 15-Crown-5 | Acetonitrile-Water | Generally Negative | Generally Negative | Enthalpy |

| Alkali Metals + Polymer-bonded 15-Crown-5 | - | Variable | Positive (Gain) | Entropy |

Kinetic Studies of Metal Ion Complexation

The kinetics of metal ion complexation by macrocyclic ligands like this compound are crucial for understanding the mechanism of ion capture and release. These studies typically focus on determining the rate constants for the formation (association) and dissociation of the metal-ligand complex.

Rate Constants of Complex Formation and Dissociation

The process of complex formation between a metal ion and a crown ether in solution is often described by the Eigen-Winkler mechanism. researchgate.net This model involves a stepwise process where the solvated metal ion and the ligand first diffuse together to form an outer-sphere complex. This is followed by a series of desolvation steps, where solvent molecules are progressively removed from the metal ion's coordination sphere, and the ligand's donor atoms begin to coordinate with the metal. The rate-determining step can be the desolvation of the cation or a conformational rearrangement of the macrocycle required to encapsulate the ion. sid.ir

The stability constants for complexes of aza-15-crown-5 derivatives vary significantly depending on the metal ion and substituents on the macrocycle. For instance, a phenyl-substituted aza-15-crown-5 derivative in acetonitrile was found to bind Ba²⁺ to form a 1:1 complex with a stability constant (K₁) of (2.0 ± 0.2) × 10⁴ dm³ mol⁻¹. rsc.org The same ligand also formed a 1:1 complex with Ag⁺, but with a much lower stability constant of 6 ± 1 dm³ mol⁻¹. rsc.org The parent aza-15-crown-5 ether shows strong complexation with both Ba²⁺ and Ag⁺, with a formation constant (K₁) for the silver complex of (1.15 ± 0.10) × 10⁴ dm³ mol⁻¹ in acetonitrile. rsc.org The rates of dissociation are inversely related to the stability of the complex; more stable complexes generally exhibit slower dissociation rates.

| Ligand | Metal Ion | Solvent | Complex Type | Stability Constant (K₁) |

|---|---|---|---|---|

| Phenylaza-15-crown-5 | Ba²⁺ | Acetonitrile | 1:1 (LM) | (2.0 ± 0.2) × 10⁴ dm³ mol⁻¹ |

| Phenylaza-15-crown-5 | Ag⁺ | Acetonitrile | 1:1 (LM) | 6 ± 1 dm³ mol⁻¹ |

| This compound | Ag⁺ | Acetonitrile | 1:1 (LM) | (1.15 ± 0.10) × 10⁴ dm³ mol⁻¹ |

Influence of Solvent Systems on Reaction Kinetics

The solvent plays a critical role in the kinetics of complexation by influencing the stability of all species involved: the free ligand, the solvated metal ion, and the final complex. scispace.com Macrocycles must compete with solvent molecules for coordination sites on the cation. researchgate.net In solvents with strong donor properties, the metal ion is heavily solvated, which can slow down the complexation rate as more energy is required for desolvation. scispace.com

Structural Characterization of Metal Complexes

Understanding the three-dimensional structure of metal complexes with this compound and its derivatives is essential for rationalizing their stability, selectivity, and reactivity. X-ray crystallography and conformational analysis are the primary tools for this purpose.

X-ray Crystallographic Analysis of Metal-Azacrown Adducts

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of metal-azacrown adducts, including precise bond lengths, bond angles, and coordination geometries. Numerous crystal structures of complexes involving aza-15-crown-5 derivatives have been determined.

For example, the crystal structure of a complex between N-[4-(phenyldiazo)benzenesulfonyl]-aza-15-crown-5 and sodium perchlorate (B79767) revealed a dimeric structure, [Na(ligand)(H₂O)]₂(ClO₄)₂, where the sulfonamide oxygen atom from the side arm is directly involved in coordinating the sodium cation. researchgate.net This demonstrates the cooperative binding of the crown ether cavity and the pendant arm. In another study, platinum(II) complexes with a chiral ferrocenyldiphosphine ligand functionalized with a benzo-aza-15-crown-5 moiety, specifically PtMeI(rac-1) and PtMe₂(rac-1), were characterized crystallographically, confirming the formation of stable metal-ligand adducts. acs.org

X-ray analyses of metalloporphyrins bearing aryl-aza-crown ether moieties have also been reported for zinc and copper complexes, providing insight into how these larger assemblies are structured. rsc.org These studies collectively show that the metal ion is typically situated within or slightly out of the plane of the macrocycle's donor atoms, with the exact position depending on the match between the ion's size and the cavity size. The coordination sphere is often completed by counter-ions or solvent molecules.

Conformational Analysis of Complexed Macrocycles

The conformation of the aza-crown ether is a critical aspect of its complexing ability. In the uncomplexed state, the macrocycle is typically flexible and exists in a disordered conformation. researchgate.net Upon complexation, the ligand adopts a more organized and rigid structure to wrap around the guest cation, minimizing steric hindrance and maximizing the interaction with the donor atoms.

The specific conformation adopted is influenced by the size of the complexed cation. The flexible nature of the macrocycle allows it to adapt to different metal ions. researchgate.net For instance, the structure of a chromogenic aza-15-crown-5 derivative was determined to be remarkably planar, with the exception of the puckered azacrown moiety. rsc.org Computational studies using density functional theory on a different crown ether system showed that the geometry of the macrocycle changes significantly upon complexation, with the cavity size adapting to best fit the encapsulated ion. nih.gov This preorganization of the ligand into a suitable conformation is a key principle in host-guest chemistry, and the flexibility of the aza-15-crown-5 ring system is crucial for its ability to selectively bind a range of metal cations. acs.org

Supramolecular Chemistry and Molecular Recognition Via 1,4,7,10 Tetraoxa 13 Azacyclopentadecane

Host-Guest Chemistry Principles and Applications

The fundamental principle governing the interaction of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, often referred to as aza-15-crown-5, with guest molecules is the concept of molecular recognition. The size of its cavity, along with the electrostatic interactions provided by the oxygen and nitrogen atoms, allows it to selectively form complexes with cations that have a complementary size and charge. unc.edu This "lock and key" model, while a simplification, captures the essence of the high selectivity observed in these systems. The formation of these host-guest complexes is driven by non-covalent forces such as ion-dipole interactions.

The incorporation of a nitrogen atom into the crown ether framework introduces a site for covalent modification, allowing for the attachment of this host molecule to other chemical entities to create more complex functional systems. mdpi.com This has led to a wide array of applications, including:

Ion-selective sensors: By linking the azacrown ether to a chromophore or fluorophore, the binding of a specific cation can trigger a change in the optical properties of the molecule, enabling the detection and quantification of that ion. mdpi.comias.ac.in

Mobile ion carriers: The hydrophobic exterior and hydrophilic interior of the azacrown ether allow it to encapsulate ions and transport them across lipid membranes, a property with significant potential in biological and medicinal chemistry. nih.govmdpi.com

Catalysis: The ability to bind and orient guest molecules can be harnessed to catalyze chemical reactions.

Phase transfer catalysts: By complexing with inorganic salts, aza-crown ethers can solubilize them in organic solvents, thereby accelerating reaction rates in multiphasic systems.

Selective Molecular Recognition of Cations and Neutral Molecules

A hallmark of this compound is its remarkable ability to selectively recognize and bind different cations. This selectivity is primarily dictated by the compatibility between the size of the cation and the cavity of the macrocycle. The cavity size of aza-15-crown-5 is particularly well-suited for smaller alkali metal cations.

Detailed research has quantified the binding affinities of aza-15-crown-5 for various cations. For instance, studies have shown a significantly stronger interaction with Li⁺ compared to Na⁺ and K⁺. unc.edu This is attributed to the better size match between the small lithium cation and the cavity of the aza-15-crown-5. unc.edu The higher charge density of Li⁺ also contributes to a more favorable interaction. ias.ac.in

The selectivity is not limited to alkali metals. Studies have also investigated the complexation with alkaline earth metals and transition metals. For example, the "hard" Ba²⁺ cation has been shown to bind to the azacrown oxygen atoms, while the "soft" Ag⁺ cation interacts more strongly with the nitrogen atom of the azacrown ring. rsc.org

| Cation | Relative Interaction Strength | Key Observations | Reference |

|---|---|---|---|

| Li⁺ | Strongest | Best size match with the aza-15-crown-5 cavity. Up to a ten-fold stronger interaction compared to Na⁺ and K⁺. | unc.edu |

| Na⁺ | Weaker | Interaction is present but significantly weaker than with Li⁺. | unc.edu |

| K⁺ | Weaker | Similar to Na⁺, the interaction is much weaker than with Li⁺. | unc.edu |

| Ba²⁺ | Strong | Forms a stable 1:1 complex, with binding occurring primarily with the azacrown oxygen atoms. | rsc.org |

| Ag⁺ | Strong | Complexation occurs mainly through a strong interaction with the azacrown nitrogen atom. | rsc.org |

While the primary focus has been on cation recognition, the principles of host-guest chemistry with aza-crown ethers can also extend to the recognition of neutral organic molecules, particularly those with acidic protons that can form hydrogen bonds with the oxygen and nitrogen atoms of the crown.

Self-Assembly Processes Involving Azacrown Motifs

The directional and specific interactions of azacrown ethers make them excellent building blocks for the construction of larger, organized structures through self-assembly. This bottom-up approach to creating complex systems is a central theme in supramolecular chemistry. nih.gov

One notable example is the self-assembly of bilayer membranes from single-chain aza-crown ethers that have been functionalized with a rigid segment like a phenyl group. rsc.org In aqueous solutions, these molecules spontaneously organize to form ordered bilayer structures, mimicking the cell membranes found in nature. rsc.org

Furthermore, the host-guest interactions of azacrown motifs are instrumental in the formation of supramolecular polymers. nih.govfrontiersin.org By designing monomers that contain both an azacrown ether (the host) and a complementary guest moiety (such as a secondary ammonium (B1175870) salt), long polymer chains can be formed through non-covalent interactions. These materials are of great interest due to their stimuli-responsive nature; the polymer chains can be assembled or disassembled by changing environmental conditions such as temperature, pH, or the presence of competing guest molecules. nih.gov

Design of Smart Materials with Tunable Host-Guest Interactions

The ability to control the host-guest interactions of this compound through external stimuli is key to the development of "smart" materials. These are materials that can respond to changes in their environment in a predictable and useful way.

A prime example is the creation of redox-active systems where an aza-crown ether is appended to a metal complex. The binding of a cation to the azacrown can alter the electronic properties of the metal center, thereby changing its redox potential. nih.gov The magnitude of this change can be tuned by the choice of the guest cation, with divalent cations generally causing a larger shift than monovalent cations due to their stronger binding. nih.gov This demonstrates that long-range electrostatic effects can be used to modulate the properties of a molecule. nih.gov

Similarly, in the realm of fluorescent sensors, the emission properties of a fluorophore attached to an aza-crown ether can be modulated by cation binding. ias.ac.in For instance, the complexation of Li⁺ or Na⁺ can lead to a significant shift in the absorption and emission spectra, often accompanied by an enhancement in the fluorescence quantum yield. ias.ac.in This "switching" of the fluorescence signal upon guest binding is the basis for highly sensitive and selective chemical sensors. The tunability of these systems allows for the design of materials with tailored responses to specific analytes. rsc.org

| Material Type | Tunable Property | Mechanism of Tuning | Potential Application | Reference |

|---|---|---|---|---|

| Redox-Active Metal Complex | Redox Potential | Binding of different cations (e.g., Li⁺, Na⁺, K⁺, Ca²⁺, Ba²⁺) to the aza-crown ether alters the electronic environment of the metal center. | Catalysis, Molecular Electronics | nih.gov |

| Fluorescent Sensor | Fluorescence Emission | Cation binding to the azacrown ether changes the intramolecular charge transfer characteristics of the attached fluorophore. | Ion Detection, Bio-imaging | ias.ac.in |

| Supramolecular Polymer | Polymerization/Depolymerization | Competitive binding of guest molecules or changes in solvent polarity can disrupt the host-guest interactions holding the polymer chain together. | Drug Delivery, Self-healing Materials | nih.govnih.gov |

Catalytic Applications of 1,4,7,10 Tetraoxa 13 Azacyclopentadecane Based Systems

Role as Ligands in Metal-Mediated Catalysis

The defining characteristic of aza-crown ethers like 1,4,7,10-Tetraoxa-13-azacyclopentadecane is their ability to act as potent ligands for a wide array of metal cations. The oxygen and nitrogen atoms within the macrocyclic ring create a coordination cavity capable of selectively binding with alkali, alkaline earth, and transition metal ions. researchgate.net This complexation is fundamental to their role in metal-mediated catalysis, where the aza-crown ether can modify the metal center's reactivity, stability, and solubility.

Derivatives of aza-15-crown-5 have been synthesized to serve as highly sensitive metal ion probes, a function that relies on their strong and selective binding properties. researchgate.net In catalysis, this binding can stabilize specific oxidation states of the metal center or create a well-defined coordination sphere that influences the catalytic cycle. For instance, analogous polyaza macrocycles have been shown to form stable complexes with metals like Nickel(III), indicating their capacity to support catalytically relevant high-oxidation states. rsc.org Furthermore, metal complexes of similar macrocycles, such as those involving 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) with Zn(II), Cu(II), and Ni(II), have demonstrated significant catalytic activity in promoting hydrolysis reactions under physiological conditions, showcasing the potential of such systems to function as artificial enzymes. researchgate.net The N-substituted aza-15-crown-5 framework allows for the fine-tuning of electronic and steric properties, which in turn modulates the catalytic performance of the resulting metal complex. researchgate.net

Asymmetric Catalysis Employing Chiral Derivatives

By introducing chiral elements, typically appended to the nitrogen atom, derivatives of this compound become powerful tools for asymmetric catalysis. These chiral catalysts are particularly effective in phase-transfer systems, where they can induce enantioselectivity in a variety of chemical transformations. mdpi.commdpi.com The chiral environment created by the catalyst directs the approach of reactants, favoring the formation of one enantiomer over the other.

Chiral derivatives of aza-15-crown-5 have been successfully employed as phase-transfer catalysts in enantioselective cyclopropanation reactions. Specifically, in Michael-initiated ring closure (MIRC) reactions, these catalysts facilitate the formation of optically active cyclopropane (B1198618) derivatives. For example, a chiral monoaza-15-crown-5 lariat (B8276320) ether has been used to catalyze the reaction between enones and diethyl 2-bromomalonate. These reactions have yielded chiral cyclopropane products with enantioselectivities reaching up to 92%. researchgate.net The efficiency of the catalyst is influenced by the structure of the chiral auxiliary and the nature of the substrates involved.

Table 1: Enantioselective Cyclopropanation using a Chiral Aza-15-Crown-5 Catalyst Data sourced from research on MIRC reactions of various enones with diethyl 2-bromomalonate. researchgate.net

| Michael Acceptor | Enantiomeric Excess (ee) |

|---|---|

| 2-Benzylidenemalononitrile | up to 92% |

| 2-Benzylidene-1,3-diphenyl-1,3-propanediones | up to 60% |

Asymmetric Michael additions represent a key carbon-carbon bond-forming reaction where chiral aza-15-crown-5 derivatives have shown significant promise as catalysts. These macrocycles, when functionalized with chiral units such as carbohydrates or alkaloids, can effectively catalyze the addition of nucleophiles to α,β-unsaturated compounds with high enantioselectivity under phase-transfer conditions. mdpi.comresearchgate.net

A chiral monoaza-15-crown-5 lariat ether annelated to methyl-4,6-O-benzylidene-α-D-glucopyranoside has proven to be a highly effective catalyst for the addition of α-substituted diethyl malonates to trans-chalcones. researchgate.net In these reactions, the catalyst's performance, in terms of both chemical yield and enantioselectivity, is sensitive to the substituents on the reactants. The reaction of diethyl-2-acetoxymalonate, for instance, yielded the Michael adduct with an outstanding enantiomeric excess of up to 97%. researchgate.net Similarly, lariat ethers based on L-threitol have been used to catalyze the addition of 2-nitropropane (B154153) to trans-chalcone and diethyl acetamidomalonate to β-nitrostyrene, achieving high enantioselectivities of 90% and 95%, respectively. researchgate.net

Table 2: Performance of Chiral Aza-15-Crown-5 Derivatives in Asymmetric Michael Additions Data reflects the highest reported enantioselectivities for the given reaction types under phase-transfer conditions. researchgate.net

| Nucleophile (Michael Donor) | Acceptor (α,β-Unsaturated Compound) | Catalyst Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Diethyl-2-acetoxymalonate | trans-Chalcones | α-D-glucopyranoside-based | up to 97% |

| 2-Nitropropane | trans-Chalcone | L-threitol-based | 90% |

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral molecules, often relying on transition metal complexes with chiral ligands. researchgate.netresearchgate.net Catalysts based on metals like iridium and rhodium, coordinated with various chiral N,P-ligands or other bidentate ligands, have demonstrated high efficiency and selectivity in the reduction of a wide range of prochiral olefins, ketones, and imines. nih.gov However, within the reviewed scientific literature, the application of chiral derivatives of this compound specifically as ligands in asymmetric hydrogenation is not prominently documented. The field is largely dominated by other classes of chiral ligands. researchgate.netnih.gov

Phase Transfer Catalysis Mechanisms

This compound and its derivatives are classic examples of phase-transfer catalysts (PTCs). Phase-transfer catalysis is a technique that facilitates reactions between reactants located in different, immiscible phases (typically an aqueous and an organic phase). operachem.com Crown ethers function through a mechanism known as cation-binding catalysis. mdpi.com

The process begins at the interface of the two phases. The aza-crown ether, being soluble in the organic phase, encapsulates a metal cation (e.g., K⁺ or Na⁺) from the inorganic salt present in the aqueous phase. operachem.comrasayanjournal.co.in This complexation is driven by the favorable interaction between the cation and the electron-donating oxygen and nitrogen atoms of the macrocycle. The exterior of the resulting [crown ether-cation]⁺ complex is lipophilic, allowing it to be extracted from the aqueous phase into the bulk organic phase. rasayanjournal.co.in

Crucially, the cation's counter-anion (e.g., CN⁻, OH⁻, Br⁻) is co-transported into the organic phase to maintain charge neutrality. operachem.com Once in the organic medium, the anion is poorly solvated and its electrostatic interaction with the shielded cation is significantly weakened. rsc.org This results in a highly reactive, "naked" anion that is much more nucleophilic than its hydrated counterpart in the aqueous phase. operachem.com This activated anion can then react efficiently with the organic substrate, which is also dissolved in the organic phase. After the reaction, the catalyst can return to the interface to begin another cycle. This mechanism allows for reactions between water-soluble nucleophiles and organic-soluble electrophiles to occur at high rates under mild conditions. rasayanjournal.co.inrsc.org

Reusable and Polymer-Anchored Catalysts

A significant goal in catalysis is the development of systems that are both highly active and easily recoverable for reuse, which enhances sustainability and reduces costs. One effective strategy to achieve this is the immobilization of the catalyst on a solid support, such as a polymer matrix. Attaching a catalyst to a polymer support transforms a homogeneous catalyst into a heterogeneous one, simplifying its separation from the reaction mixture through simple filtration. rsc.org

This principle has been applied to crown ethers, which can be chemically bonded to supports like polystyrene. The catalytic activity of these polymer-anchored crown ethers in phase-transfer reactions is influenced by factors such as the nature of the polymer backbone, the degree of cross-linking, and the length of the spacer arm connecting the crown ether unit to the polymer. These polymer-supported systems can often be recovered and reused multiple times, although a gradual reduction in activity may be observed over successive cycles. rsc.org While the strategy is broadly applicable, specific examples detailing the performance of polymer-anchored this compound are part of the wider field of supported catalyst development. rsc.orgrsc.org

Sensing and Detection Applications of 1,4,7,10 Tetraoxa 13 Azacyclopentadecane Derivatives

Development of Fluorescent Chemosensors for Metal Ions

Fluorescent chemosensors are molecules designed to exhibit a change in their fluorescence properties upon binding with a specific analyte. Derivatives of 1,4,7,10-tetraoxa-13-azacyclopentadecane serve as excellent platforms for such sensors, where the aza-crown ether acts as a selective ion recognition site (receptor) and is covalently linked to a fluorescent reporting molecule (fluorophore). The binding of a metal ion into the aza-crown cavity modulates the electronic properties of the fluorophore, leading to a detectable optical signal, such as an enhancement ("turn-on") or quenching ("turn-off") of fluorescence.

A notable application of this compound is in the creation of highly selective "off-on" fluorescent chemosensors for the detection of ferric ions (Fe³⁺). One such sensor was developed by conjugating the aza-crown ether to a rhodamine B derivative. In its free form, the sensor exists in a colorless, non-fluorescent spirolactam structure. The binding of Fe³⁺ to the sensor induces the opening of this spirolactam ring, resulting in the formation of a highly colored (pink) and strongly fluorescent ring-opened amide form. nih.govrsc.orgrsc.org This structural change provides a clear "turn-on" fluorescent and colorimetric response, allowing for the detection of Fe³⁺.

This rhodamine-based sensor demonstrates high selectivity for Fe³⁺ over a wide range of other metal ions. The binding stoichiometry between the sensor and Fe³⁺ was determined to be 1:1. Research has demonstrated the utility of this sensor in biological applications, including the imaging of Fe³⁺ in living cells. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Sensing Mechanism | Fe³⁺-induced spirolactam ring-opening | nih.govacs.org |

| Response Type | Fluorogenic and Chromogenic ("Turn-On") | nih.gov |

| Binding Ratio (Sensor:Fe³⁺) | 1:1 | researchgate.net |

| Detection Limit | 0.021 µM | researchgate.net |

| Association Constant (Ka) | 2.34 x 10⁴ M⁻¹ | researchgate.net |

Derivatives of this compound have also been successfully modified for the detection of other biologically and environmentally significant cations, such as calcium (Ca²⁺) and lead (Pb²⁺). A chemosensor based on a coumarin-3-carboxamide derivative of the aza-crown ether has been synthesized for this purpose. This class of sensors operates through a different mechanism than the rhodamine-based probes. The fluorescence of the coumarin (B35378) fluorophore is typically quenched in the free sensor molecule, often via a photoinduced electron transfer (PET) process from the nitrogen atom of the crown ether to the excited fluorophore.

Upon complexation with Ca²⁺ or Pb²⁺, the lone pair of electrons on the nitrogen atom becomes engaged in coordination, which inhibits the PET quenching mechanism. This inhibition results in a significant enhancement of the fluorescence intensity. One specific derivative, 3-(this compound-13-carbonyl)-2H-chromen-2-one, demonstrated a strong fluorescence enhancement in the presence of both calcium and lead ions. Job's plot analysis confirmed a 1:1 binding stoichiometry for these complexes.

| Parameter | Calcium (Ca²⁺) | Lead (Pb²⁺) | Reference |

|---|---|---|---|

| Sensing Mechanism | Inhibition of Photoinduced Electron Transfer (PET) | ||

| Response Type | Fluorescence Enhancement ("Turn-On") | ||

| Binding Ratio (Sensor:Ion) | 1:1 | ||

| Association Constant (K) | 4.8 x 10⁴ M⁻¹ | 8.7 x 10⁴ M⁻¹ | |

| Limit of Detection (LOD) | 1.21 µM | 8.04 µM |

Potassium (K⁺) is the most abundant intracellular metal ion and is crucial for many physiological processes. morressier.com While the development of selective fluorescent probes for K⁺ is an active area of research, specific probes based on the functionalization of the this compound macrocycle are not extensively documented in the reviewed literature. The design of potassium sensors often involves larger macrocyclic hosts, such as 18-crown-6 (B118740) ethers or cryptands, which have a cavity size better suited for the ionic radius of K⁺. mdpi.commdpi.com General strategies for K⁺ probes involve linking these larger ionophores to fluorophores, creating systems that can signal the presence of potassium through fluorescence changes, which are essential for monitoring K⁺ fluctuations in biological systems. researchgate.netnih.govionbiosciences.com

Chromogenic and Fluorogenic Ionophores

The derivatives of this compound discussed previously are examples of chromogenic and fluorogenic ionophores. An ionophore is a chemical species that reversibly binds ions. When this binding event produces a change in color or fluorescence, it is termed a chromogenic or fluorogenic ionophore, respectively. researchgate.netrsc.org

The rhodamine B-based sensor for Fe³⁺ is a quintessential example of both. The spirolactam ring-opening not only initiates strong fluorescence (a fluorogenic response) but also causes a distinct color change from colorless to deep pink, which is observable by the naked eye (a chromogenic response). nih.govmdpi.com This dual-response capability is highly advantageous for sensing applications, allowing for both quantitative analysis via fluorometry and qualitative or semi-quantitative assessment by visual inspection.

The coumarin-based sensor for Ca²⁺ and Pb²⁺ is primarily a fluorogenic ionophore. Its signaling mechanism is based on the enhancement of fluorescence (chelation-enhanced fluorescence or CHEF), which is a powerful tool for sensitive detection but does not typically involve a significant color change visible to the naked eye. nih.govresearchgate.net The design of these molecules, where the aza-crown ether selectively binds the target ion and modulates the photophysical properties of an attached signaling unit, is a cornerstone of modern sensor science. nih.govrsc.orgmdpi.com

Electrochemical Sensing Modalities

Beyond optical detection, aza-crown ethers like this compound are promising candidates for use in electrochemical sensors, particularly in ion-selective electrodes (ISEs). An ISE is a potentiometric sensor that measures the activity of a specific ion in a solution. Its operation relies on a selective membrane that generates an electrical potential proportional to the concentration of the target ion.

The key component of the membrane is an ionophore that selectively complexes with the target analyte. Aza-crown ethers are well-suited for this role due to their ability to selectively bind cations based on the fit between the ion's radius and the macrocycle's cavity size. ucf.edu While specific ISEs developed using this compound were not detailed in the surveyed literature, the principle remains applicable. In a hypothetical ISE for an ion like K⁺ or Na⁺, the aza-crown ether would be embedded in a polymeric membrane (e.g., PVC). mdpi.comresearchgate.net It would selectively extract the target ion from the sample solution into the membrane phase, creating a potential difference across the membrane interface that can be measured with a voltmeter. This approach allows for direct, real-time measurement of ion concentrations in various samples.